molecular formula C14H17NO4 B7988413 Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

Cat. No.: B7988413
M. Wt: 263.29 g/mol
InChI Key: YKDLEHPCPKSCPK-UHFFFAOYSA-N
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Description

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by its pyrrolidine ring structure, which is a five-membered lactam ring with a hydroxyl group at the fourth position, a benzyl group at the first position, and an ethyl ester group at the third position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate under specific conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the pyrrolidine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 1-benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-19-14(18)11-9-15(13(17)12(11)16)8-10-6-4-3-5-7-10/h3-7,11-12,16H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDLEHPCPKSCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C(=O)C1O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Reactant of Route 2
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Reactant of Route 3
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Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Reactant of Route 4
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate
Reactant of Route 6
Ethyl 1-Benzyl-4-hydroxy-5-oxopyrrolidine-3-carboxylate

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